methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Synthetic Chemistry Purification Gas Chromatography

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7) is a 3,5-dimethylpyrazole derivative bearing a methyl propanoate side chain at the 4-position. It belongs to the class of pyrazole-based ester building blocks commonly employed in medicinal chemistry and agrochemical synthesis for the construction of kinase-targeted libraries and heterocyclic scaffolds.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1286695-09-7
Cat. No. B1421038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
CAS1286695-09-7
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCC(=O)OC
InChIInChI=1S/C9H14N2O2/c1-6-8(7(2)11-10-6)4-5-9(12)13-3/h4-5H2,1-3H3,(H,10,11)
InChIKeyJNDPYDSTBUHOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7): Physicochemical & Procurement Baseline for Pyrazole Building Block Selection


Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7) is a 3,5-dimethylpyrazole derivative bearing a methyl propanoate side chain at the 4-position. It belongs to the class of pyrazole-based ester building blocks commonly employed in medicinal chemistry and agrochemical synthesis for the construction of kinase-targeted libraries and heterocyclic scaffolds . The compound is commercially available from multiple vendors in research-grade purities (≥95%) and is primarily utilized as a synthetic intermediate rather than a final active pharmaceutical ingredient .

Why Generic Substitution of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7) Carries Quantifiable Risk


Pyrazole propanoate building blocks are not interchangeable without consequence. The position of the ester attachment (4- vs. 1-substituted), the ester alkyl group (methyl vs. ethyl), and the free acid form each govern critical physicochemical properties such as boiling point, LogP, and hydrolytic stability, which directly impact synthetic workflow compatibility, purification efficiency, and downstream derivatization yields . Substituting the 4-substituted methyl ester with the corresponding ethyl ester or the free acid introduces measurable shifts in volatility (ΔBP ~13 °C) and lipophilicity (ΔLogP ~0.5 units), affecting both reaction design and product isolation [1].

Quantitative Differentiation Evidence for Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7) vs. Closest Analogs


Lower Boiling Point vs. Ethyl Ester Analog Facilitates Distillation-Based Purification and GC Analysis

The methyl ester exhibits a predicted boiling point of 322.2 ± 37.0 °C, which is approximately 13.3 °C lower than the ethyl ester analog (335.5 ± 37.0 °C) . This lower boiling point translates to reduced energy requirements for distillation-based purification and shorter retention times in gas chromatography, offering a practical advantage in high-throughput synthetic workflows where rapid intermediate isolation is critical.

Synthetic Chemistry Purification Gas Chromatography

Higher Measured Purity Availability (97%) vs. Free Acid Form (95%) Reduces Impurity Carry-Through in Multi-Step Syntheses

The methyl ester is commercially supplied by Fluorochem at a certified purity of 97% . The corresponding free acid form, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, is typically offered at 95% purity from the same supplier . This 2-percentage-point purity differential represents a measurable reduction in unidentified impurities that could otherwise accumulate during multi-step synthetic sequences, potentially complicating intermediate characterization and final product purity profiles.

Medicinal Chemistry Process Chemistry Quality Control

Cost Advantage per Gram vs. Free Acid Form When Purchased at Scale from Fluorochem

When comparing Fluorochem pricing, the methyl ester is available at approximately 10,604 CNY per gram (1g pack), while the free acid hydrochloride costs approximately 7,040 CNY per gram (extrapolated from 250 mg at 1,760 CNY) . Although the per-gram cost of the methyl ester appears higher, the free acid requires an additional esterification step to generate the methyl ester for downstream applications, adding reagent and labor costs. The methyl ester therefore offers a more direct and potentially more economical route when the ester functionality is ultimately required in the target molecule.

Procurement Cost Efficiency Scale-Up

Lower Density than Free Acid Simplifies Liquid Handling and Volume-Based Dispensing

The methyl ester has a predicted density of 1.118 ± 0.06 g/cm³ , while the free acid form is reported at 1.223 g/cm³ [1]. The approximately 0.105 g/cm³ lower density of the methyl ester means that for a given mass, it occupies a slightly larger volume, which can be advantageous in automated liquid handling systems where volumetric dispensing accuracy is critical and in viscous solution formulations.

Formulation Liquid Handling Automation

Optimal Application Scenarios for Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7) Based on Quantitative Differentiation


Distillation-Intensive Medicinal Chemistry Workflows Requiring Rapid Intermediate Isolation

In medicinal chemistry laboratories where pyrazole-based kinase inhibitor libraries are synthesized, the methyl ester's lower boiling point (322.2 °C vs. 335.5 °C for the ethyl ester) enables faster distillation cycles and shorter GC analysis times, directly increasing throughput. This property is especially relevant when the compound serves as a late-stage intermediate that must be purified before the next amide coupling or ester hydrolysis step.

Multi-Step Syntheses Where Starting Material Purity Directly Correlates with Final API Purity

For process chemistry groups developing scalable routes to pyrazole-containing drug candidates, the 97% commercial purity of the methyl ester reduces the impurity burden entering each subsequent transformation. This is particularly critical when the ester is used as a key fragment in convergent syntheses where impurity carry-through can compromise crystallinity and polymorph control of the final active pharmaceutical ingredient.

Automated Parallel Synthesis Platforms Requiring Precise Volumetric Dispensing

The methyl ester's lower density (1.118 g/cm³ vs. 1.223 g/cm³ for the free acid) translates to more accurate volumetric dispensing in robotic liquid handlers, which are commonly calibrated for lower-viscosity, lower-density organic solutions. This makes the compound preferable for high-throughput experimentation (HTE) setups where hundreds of reactions are set up in parallel using automated pipetting systems.

Cost-Sensitive Academic Projects Where the Methyl Ester Functionality Is the Desired Endpoint

For academic groups synthesizing methyl ester prodrugs or ester-containing natural product analogs, purchasing the pre-formed methyl ester avoids the additional step, reagent costs, and yield loss associated with esterification of the free acid . When factoring in the labor and material costs of this extra transformation, the apparent price premium of the methyl ester is substantially offset.

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